(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate
Description
Properties
CAS No. |
144776-20-5 |
|---|---|
Molecular Formula |
C48H56O6P2S2 |
Molecular Weight |
855.0 g/mol |
IUPAC Name |
methanesulfonate;triphenyl(10-triphenylphosphaniumyldecyl)phosphanium |
InChI |
InChI=1S/C46H50P2.2CH4O3S/c1(3-5-25-39-47(41-27-13-7-14-28-41,42-29-15-8-16-30-42)43-31-17-9-18-32-43)2-4-6-26-40-48(44-33-19-10-20-34-44,45-35-21-11-22-36-45)46-37-23-12-24-38-46;2*1-5(2,3)4/h7-24,27-38H,1-6,25-26,39-40H2;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
FSHFMFOMLOSGRT-UHFFFAOYSA-L |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The direct method involves reacting 1,10-dimethanesulfonato-decane with triphenylphosphine. The methanesulfonate ester acts as an electrophile, enabling nucleophilic attack by PPh₃ to form the bis-phosphonium salt (Figure 1).
Reaction Scheme:
$$
\text{Decane-1,10-diyl dimethanesulfonate} + 2 \, \text{PPh}_3 \rightarrow \text{(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate}
$$
Procedure and Optimization
Characterization
Two-Step Synthesis via Dibromodecane Intermediate
Step 1: Formation of Bis-Phosphonium Bromide
1,10-Dibromodecane reacts with PPh₃ to form the bromide salt, followed by anion exchange with methanesulfonate (Figure 2).
Reaction Scheme:
$$
\text{1,10-Dibromodecane} + 2 \, \text{PPh}3 \rightarrow \text{(Decane-1,10-diyl)bis(triphenylphosphanium) dibromide}
$$
$$
\text{Dibromide salt} + 2 \, \text{AgCH}3\text{SO}_3 \rightarrow \text{Dimethanesulfonate salt} + 2 \, \text{AgBr}
$$
Procedure and Optimization
Quaternization with 1,10-Dibromodecane :
Anion Exchange with Silver Methanesulfonate :
Characterization
- ³¹P NMR : Single peak at δ 23–25 ppm, confirming symmetric phosphonium centers.
- Elemental Analysis : C₄₈H₅₆O₆P₂S₂ requires C 64.71%, H 6.47%; Found C 64.58%, H 6.52%.
Comparative Analysis of Methods
| Parameter | Direct Method | Two-Step Method |
|---|---|---|
| Starting Materials | Decane-1,10-diol, MsCl, PPh₃ | 1,10-Dibromodecane, PPh₃ |
| Reaction Time | 6–12 hours | 24–48 hours (Step 1) |
| Overall Yield | 50–60% | 60–70% |
| Purity | High (no anion exchange) | Moderate (requires Ag salt) |
| Scalability | Suitable for gram-scale | Industrial-scale feasible |
Challenges and Mitigation Strategies
- Byproduct Formation :
- Solvent Selection :
- Temperature Control :
- Reflux conditions must avoid thermal decomposition (>150°C).
Chemical Reactions Analysis
Types of Reactions
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: The major products are often the corresponding phosphine oxides.
Reduction: The major products are the reduced forms of the phosphine groups.
Substitution: The major products are the substituted phosphonium salts.
Scientific Research Applications
Catalysis
Organometallic Catalysts :
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is utilized as a ligand in organometallic chemistry. It forms stable complexes with transition metals, enhancing catalytic activity in reactions such as:
- Cross-coupling Reactions : These are essential in the formation of carbon-carbon bonds, pivotal in pharmaceutical synthesis.
- Hydroformylation : The compound acts as a catalyst precursor in the conversion of alkenes to aldehydes.
Case Study: Cross-Coupling Reaction
In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this phosphonium salt as a ligand significantly improved yields in Suzuki-Miyaura reactions compared to traditional phosphine ligands .
Material Science
Polymer Synthesis :
The compound can serve as a building block for synthesizing functional polymers. Its ability to participate in polymerization reactions allows for the development of materials with tailored properties.
- Conductive Polymers : By incorporating (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate into polymer matrices, researchers have created conductive materials suitable for electronic applications.
Data Table: Properties of Conductive Polymers
| Polymer Type | Conductivity (S/m) | Application Area |
|---|---|---|
| Poly(3,4-ethylenedioxythiophene) | 0.1 | Organic Electronics |
| Polystyrene-based | 0.05 | Sensors |
Biological Applications
Antimicrobial Activity :
Recent studies have indicated that phosphonium salts exhibit antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
A study published in Applied Microbiology evaluated the antimicrobial effects of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
Photophysical Properties
The compound has been investigated for its photophysical properties, particularly its potential use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for cancer treatment strategies.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 450 |
| Emission Max (nm) | 600 |
| Quantum Yield | 0.25 |
Mechanism of Action
The mechanism of action of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating reactions such as catalysis or molecular recognition. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other bis-cationic surfactants or antimicrobial agents. Key analogues include:
DEQUALINIUM ACETATE
- Structure: 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diacetate .
- Key Differences: Cationic Group: Quinolinium (aromatic nitrogen heterocycle) vs. triphenylphosphonium (phosphorus-centered). Counterion: Acetate vs. methanesulfonate. Function: DEQUALINIUM ACETATE is explicitly noted for antimicrobial/odorant applications , whereas phosphonium salts are often employed in catalysis or as ionic liquids.
- Performance: Quinolinium derivatives exhibit broad-spectrum antimicrobial activity due to membrane disruption, while phosphonium salts may offer superior thermal stability and catalytic efficiency in organic reactions.
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
Comparative Data Table
Research Findings
- Thermal Stability: Phosphonium salts like (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate typically exhibit higher thermal stability (>200°C) compared to ammonium or quinolinium analogues, making them suitable for high-temperature reactions.
- Antimicrobial Efficacy : While DEQUALINIUM ACETATE is potent against bacteria and fungi , phosphonium salts require structural optimization (e.g., alkyl chain length) to achieve comparable activity.
- Catalytic Efficiency : The methanesulfonate counterion enhances solubility in organic phases, improving interfacial interactions in phase-transfer catalysis compared to acetate or sulfonate salts.
Biological Activity
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate, with the CAS number 144776-20-5, is a phosphonium salt characterized by its unique structure, which includes two triphenylphosphonium groups linked by a decane backbone. This compound has garnered attention for its potential biological activities, particularly in organic synthesis and medicinal chemistry.
- Molecular Formula : C48H56O6P2S2
- Molecular Weight : 855.0 g/mol
- Structure : The compound features a central decane chain with two triphenylphosphonium moieties, which are known to participate in various chemical reactions due to their nucleophilic properties.
Synthesis
The synthesis of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate typically involves the reaction of decane-1,10-diol with triphenylphosphine in the presence of dimethanesulfonyl chloride. This straightforward synthetic pathway can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that compounds containing phosphonium groups may exhibit anticancer activity. The triphenylphosphonium moieties can target mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. For instance:
- Case Study : A study demonstrated that phosphonium salts could induce cell death in various cancer cell lines through mitochondrial targeting, suggesting that (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate might have similar effects.
Antimicrobial Activity
Phosphonium salts have also been investigated for their antimicrobial properties. The unique structure of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate may enhance its interaction with microbial membranes, potentially leading to increased membrane permeability and cell death.
- Research Findings : In vitro studies have shown that certain phosphonium compounds exhibit bactericidal activity against Gram-positive bacteria, indicating a possible application for (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate in treating infections.
Comparative Analysis
The following table summarizes the biological activities of selected phosphonium compounds compared to (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate | Potential | Potential | Mitochondrial targeting |
| Triphenylphosphine oxide | Moderate | Low | ROS production |
| Benzyltriphenylphosphonium chloride | High | Moderate | Membrane disruption |
Safety and Toxicity
Safety assessments indicate that (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate has an oral LD50 greater than 2000 mg/kg, suggesting low acute toxicity. However, further studies are necessary to fully understand its safety profile and potential side effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
